6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one
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Overview
Description
6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one is a complex organic compound that features a thiazole ring, a hydrazinylidene group, and a diethylamino group. The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The presence of the bromo group allows for nucleophilic substitution reactions, where the bromo group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The hydrazinylidene group may form covalent bonds with nucleophilic sites in proteins, altering their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole orange: Used as a fluorescent dye in biological research.
Thiazole yellow: Another fluorescent dye with applications in microscopy
Uniqueness
What sets 6-[2-(5-Bromo-1,3-thiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the bromo group, hydrazinylidene group, and diethylamino group allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
92279-17-9 |
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Molecular Formula |
C13H15BrN4OS |
Molecular Weight |
355.26 g/mol |
IUPAC Name |
2-[(5-bromo-1,3-thiazol-2-yl)diazenyl]-5-(diethylamino)phenol |
InChI |
InChI=1S/C13H15BrN4OS/c1-3-18(4-2)9-5-6-10(11(19)7-9)16-17-13-15-8-12(14)20-13/h5-8,19H,3-4H2,1-2H3 |
InChI Key |
RADZBKPGRNBGRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)Br)O |
Origin of Product |
United States |
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